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Compound of Interest

Compound Name:
N-cyclohexyl-2-(4-

nitrophenyl)quinazolin-4-amine

Cat. No.: B5591779

Get Quote

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is recognized as a

"privileged structure" in drug discovery.[2][5] This designation is earned by its ability to bind to a

wide variety of biological targets with high affinity, leading to a broad spectrum of

pharmacological activities.[1][6] Marketed drugs such as gefitinib, erlotinib, and afatinib, all of

which are based on the 4-aminoquinazoline core, underscore the clinical success of this

scaffold, particularly in oncology where they function as potent tyrosine kinase inhibitors.[1][7]

[8] The versatility of the quinazoline nucleus allows for extensive structural modifications at

various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic

properties.[1] The title compound, N-cyclohexyl-2-(4-nitrophenyl)quinazolin-4-amine,

incorporates three key motifs: the foundational quinazoline core, a 2-position nitrophenyl ring

which can influence electronic properties and target interactions, and a 4-position N-cyclohexyl

group which modulates lipophilicity and steric engagement within a binding pocket.

Physicochemical and Structural Analysis
The fundamental properties of a compound dictate its behavior in both chemical and biological

systems. The following section details the key identifiers and computed physicochemical

parameters for N-cyclohexyl-2-(4-nitrophenyl)quinazolin-4-amine.
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Chemical Identifiers

Compound Name: N-cyclohexyl-2-(4-nitrophenyl)quinazolin-4-amine

IUPAC Name: N-cyclohexyl-2-(4-nitrophenyl)quinazolin-4-amine

SMILES: C1CCC(CC1)Nc1ncn(c2ccccc12)c3ccc(cc3)[O-]

Molecular Formula: C20H20N4O2

InChI Key: Generated upon synthesis and characterization.

Computed Physicochemical Properties

Property Value Unit

Molecular Weight 360.40 g/mol

logP (Octanol-Water Partition

Coefficient)
5.98

Topological Polar Surface Area

(TPSA)
71.84 Å²

Hydrogen Bond Donors 1

Hydrogen Bond Acceptors 5

Rotatable Bonds 3

Note: These properties are computationally predicted and require experimental verification.

2D Chemical Structure

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 13 Tech Support

https://www.benchchem.com/product/b5591779/docs?utm_src=pdf-body#introduction-to-the-quinazoline-scaffold-a-privileged-structure
https://www.benchchem.com/product/b5591779/docs?utm_src=pdf-body#introduction-to-the-quinazoline-scaffold-a-privileged-structure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b5591779?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis and Manufacturing
The synthesis of 2,4-disubstituted quinazolines is a well-established process in organic

chemistry. A reliable and frequently utilized method involves a multi-step sequence starting

from anthranilamide and a suitable aldehyde.[9] This approach first builds the 2-aryl-quinazolin-

4-one core, which is then activated via chlorination before the final nucleophilic aromatic

substitution (SNAr) with the desired amine.[9]

Synthetic Pathway Overview
The proposed synthesis proceeds in three main stages:

Cyclization: Condensation of anthranilamide with 4-nitrobenzaldehyde to form the 2-(4-

nitrophenyl)quinazolin-4(3H)-one intermediate.

Chlorination: Conversion of the quinazolinone to the more reactive 4-chloro-2-(4-

nitrophenyl)quinazoline intermediate using a chlorinating agent like phosphorus oxychloride

(POCl₃).

Amination: Nucleophilic substitution of the chlorine atom at the 4-position with

cyclohexylamine to yield the final product.

Detailed Experimental Protocol
Step 1: Synthesis of 2-(4-nitrophenyl)quinazolin-4(3H)-one

To a round-bottom flask, add anthranilamide (1.0 eq) and 4-nitrobenzaldehyde (1.1 eq).

Add a suitable solvent, such as ethanol or acetic acid.
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Heat the mixture to reflux for 4-6 hours under aerobic conditions. The reaction proceeds

through imine formation followed by intramolecular cyclization and oxidation.[9]

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash

with cold ethanol, and dry under vacuum to yield the quinazolinone intermediate.

Step 2: Synthesis of 4-chloro-2-(4-nitrophenyl)quinazoline

In a fume hood, charge a flask equipped with a reflux condenser with the 2-(4-

nitrophenyl)quinazolin-4(3H)-one (1.0 eq) from the previous step.

Carefully add an excess of phosphorus oxychloride (POCl₃, ~5-10 eq), which acts as both

the reagent and solvent.

Add a catalytic amount of N,N-dimethylformamide (DMF).

Heat the mixture to reflux (approx. 110 °C) for 3-5 hours.

After cooling to room temperature, slowly and carefully quench the excess POCl₃ by pouring

the reaction mixture onto crushed ice with vigorous stirring.

The chlorinated product will precipitate as a solid. Collect the solid by vacuum filtration, wash

thoroughly with cold water and then a dilute sodium bicarbonate solution until neutral.

Dry the solid under vacuum. This intermediate is often used directly in the next step without

further purification.

Step 3: Synthesis of N-cyclohexyl-2-(4-nitrophenyl)quinazolin-4-amine

Dissolve the 4-chloro-2-(4-nitrophenyl)quinazoline (1.0 eq) in a suitable polar aprotic solvent,

such as isopropanol or acetonitrile.

Add cyclohexylamine (1.2 eq) and a non-nucleophilic base like diisopropylethylamine

(DIPEA, 1.5 eq) to scavenge the HCl byproduct.
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Heat the reaction mixture to reflux (80-90 °C) for 6-12 hours.

Monitor the reaction by TLC until the starting material is consumed.

Cool the mixture, and remove the solvent under reduced pressure.

Purify the crude residue using silica gel column chromatography (e.g., using a hexane/ethyl

acetate gradient) to isolate the final product, N-cyclohexyl-2-(4-nitrophenyl)quinazolin-4-
amine.

Characterize the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry to

confirm its structure and purity.

Synthesis Workflow Diagram
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Step 1: Cyclization
Anthranilamide + 4-Nitrobenzaldehyde

Intermediate 1
2-(4-nitrophenyl)quinazolin-4(3H)-one

Step 2: Chlorination
POCl3, DMF (cat.)

Intermediate 2
4-chloro-2-(4-nitrophenyl)quinazoline

Step 3: Amination
Cyclohexylamine, DIPEA

Purification
Silica Gel Chromatography

Final Product
N-cyclohexyl-2-(4-nitrophenyl)quinazolin-4-amine

Click to download full resolution via product page

Caption: A three-step synthetic workflow for the target compound.

Biological Activity and Therapeutic Potential
(Hypothesized)
While specific biological data for N-cyclohexyl-2-(4-nitrophenyl)quinazolin-4-amine is not

available in public literature, a strong hypothesis for its mechanism of action can be formulated
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based on its structural class. Quinazoline derivatives are well-documented as inhibitors of

protein kinases, particularly those in the Epidermal Growth Factor Receptor (EGFR) family.[1]

[2][4] These kinases are critical components of signaling pathways that regulate cell

proliferation, survival, and differentiation; their dysregulation is a hallmark of many cancers.[2]

[4]

The 4-aminoquinazoline scaffold acts as a hinge-binder, competitively inhibiting the binding of

ATP to the kinase's active site.[2] This blockade prevents autophosphorylation and the

activation of downstream signaling cascades, ultimately leading to cell cycle arrest and

apoptosis in cancer cells. We hypothesize that N-cyclohexyl-2-(4-nitrophenyl)quinazolin-4-
amine will exhibit inhibitory activity against oncogenic kinases such as EGFR or VEGFR. The

cyclohexyl group likely occupies a hydrophobic pocket adjacent to the ATP binding site, while

the nitrophenyl group may form additional interactions that enhance binding affinity.

Hypothesized Signaling Pathway Inhibition
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Caption: Hypothesized inhibition of the EGFR signaling cascade.

Experimental Protocols for Biological Evaluation
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To validate the hypothesized kinase inhibitory activity, a robust and standardized in vitro assay

is required. A Lanthascreen™ Eu Kinase Binding Assay is a suitable platform for this purpose,

as it provides a sensitive, high-throughput method for quantifying inhibitor binding to a kinase

active site.

Lanthascreen™ Eu Kinase Binding Assay Protocol
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of the test compound

against a target kinase (e.g., EGFR).

Materials:

Target Kinase (e.g., purified EGFR)

Europium-labeled anti-tag antibody (e.g., Eu-anti-GST)

Alexa Fluor™ 647-labeled ATP-competitive kinase tracer

Test Compound: N-cyclohexyl-2-(4-nitrophenyl)quinazolin-4-amine, serially diluted in

DMSO.

Assay Buffer

384-well microplates

Fluorescence plate reader capable of Time-Resolved Fluorescence Resonance Energy

Transfer (TR-FRET)

Methodology:

Prepare Reagents: Dilute the kinase, Eu-antibody, and Alexa Fluor-tracer to their final

concentrations in the assay buffer.

Compound Plating: Dispense a small volume (e.g., 50 nL) of the serially diluted test

compound into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no

enzyme" controls.
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Kinase/Antibody Addition: Add a mixture of the target kinase and the Eu-labeled antibody to

all wells.

Incubation: Incubate the plate at room temperature for 60 minutes to allow the compound to

bind to the kinase.

Tracer Addition: Add the Alexa Fluor-labeled tracer to all wells. The tracer will bind to any

kinase active sites not occupied by the inhibitor.

Final Incubation: Incubate for another 60 minutes at room temperature, protected from light.

Data Acquisition: Read the plate on a TR-FRET enabled plate reader. Excite at 340 nm and

measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor 647).

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio

against the logarithm of the inhibitor concentration and fit the data to a four-parameter

logistic equation to determine the IC₅₀ value.

Experimental Workflow Diagram
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1. Compound Plating
Serially diluted test compound in 384-well plate

2. Add Kinase & Eu-Antibody
Mixture of EGFR and Eu-anti-GST

3. Incubate (60 min)
Allows compound-kinase binding

4. Add AF647-Tracer
Tracer binds to unoccupied kinase

5. Incubate (60 min)
Allows tracer-kinase binding

6. Read Plate (TR-FRET)
Measure emission at 615nm & 665nm

7. Data Analysis
Calculate Emission Ratio & determine IC50

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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